molecular formula C2H6PbS2 B1597305 Lead(II) methylmercaptide CAS No. 35029-96-0

Lead(II) methylmercaptide

Cat. No. B1597305
CAS RN: 35029-96-0
M. Wt: 301 g/mol
InChI Key: AVCJNNNXIOVOOW-UHFFFAOYSA-L
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Description

Lead(II) methylmercaptide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a specific method and has unique properties that make it useful for various applications. In

Scientific Research Applications

Speciation and Detection in Environmental Samples

Lead(II) compounds, including Lead(II) methylmercaptide, are significant in environmental chemistry for their speciation and detection. Research has developed methods for full speciation and determination of alkyllead and inorganic lead(II) in aqueous samples, such as water, through in situ derivatization and solid-phase microextraction (SPME) techniques. This approach is crucial for monitoring the occurrence, pathways, toxicity, and biological effects of lead compounds in the environment (Yu & Pawliszyn, 2000).

Removal from Water

Innovative materials have been designed for the selective detection and removal of toxic Pb(II) ions from water. The development of ligand-based conjugate adsorbents has demonstrated high sensitivity and selectivity in detecting and removing Pb(II) from aqueous solutions. This includes the utilization of organic ligands immobilized onto mesoporous silica, which aids in effective water treatment and purification (Awual et al., 2014), (Awual, 2019).

Complexation for Remediation

The complexation of lead(II) with various ligands has been explored for environmental remediation. Studies focusing on coordination chemistry investigate the use of O,S donor ligands to develop selective ligands for lead(II) sequestration, crucial for addressing lead toxicity in the environment (Lewis & Cohen, 2004).

Use in Solar Cell Technology

Lead(II) compounds, including derivatives like methylammonium lead(II) iodide, are pivotal in the development of high-performance solar cells. Their role in enhancing solar cell efficiency through structure and photoluminescence characteristics is a significant area of research (Choi et al., 2014).

Future Directions

: Wang, M.-H. S., Wang, L. K., & Wu, B. C. (2022). Determination of total mercaptans in water and wastewater by spectrophotometry. Environmental Science, Technology, Engineering, and Mathematics (STEM), 2022(4C), 26. Link : Selected standard mercaptan compound, lead(ii) methylmercaptide. PubChem. Link

properties

IUPAC Name

lead(2+);methanethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH4S.Pb/c2*1-2;/h2*2H,1H3;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCJNNNXIOVOOW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S-].C[S-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6PbS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74-93-1 (Parent)
Record name Methanethiol, lead(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035029960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6067882
Record name Lead(II) methylmercaptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lead(II) methylmercaptide

CAS RN

35029-96-0
Record name Methanethiol, lead(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035029960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanethiol, lead(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lead(II) methylmercaptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lead(II) methylthiolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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